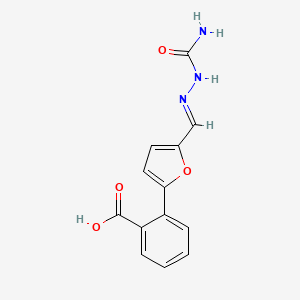

2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid

Description

2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid is a benzoic acid derivative featuring a furan ring substituted with a carbamoylhydrazone moiety.

Properties

IUPAC Name |

2-[5-[(E)-(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-13(19)16-15-7-8-5-6-11(20-8)9-3-1-2-4-10(9)12(17)18/h1-7H,(H,17,18)(H3,14,16,19)/b15-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKWJZYIEQIJBV-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid typically involves the reaction of furan derivatives with benzoic acid derivatives under specific conditions. One common method involves the condensation of 2-furoic acid with hydrazine derivatives, followed by further functionalization to introduce the benzoic acid moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.

Reduction: The hydrazone group can be reduced to form corresponding hydrazine derivatives.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The carbamothioyl analog (F8-A2) shows moderate solubility in DMSO, while the indenone-containing SBI-3204 exhibits poor solubility, necessitating HPLC purification . Chloro and formyl substituents () increase molecular weight and reduce solubility, as seen in the high melting point (474°C) .

Synthetic Accessibility: Carbamothioylhydrazone derivatives (e.g., F8-A2) are synthesized in moderate yields (59%) via condensation reactions . Cyclopentanone- or indenone-linked hydrazones (e.g., SBI-3191, SBI-3204) achieve higher crude yields (73–93%) but require purification due to solubility limitations .

Pharmacological and Physicochemical Insights

Hydrazone Modifications

- Carbamoyl vs. Carbamothioyl : Replacing the oxygen in the carbamoyl group with sulfur (as in F8-A2) introduces a thioamide (-NHCSNH2), which may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the target compound .

- Aromatic vs. Aliphatic Linkers: Indenone (SBI-3204) and cyclopentanone (SBI-3191) substituents introduce planar or aliphatic moieties, respectively, affecting π-π stacking and hydrophobic interactions. SBI-3204’s indenone group likely contributes to its low solubility .

Bioactivity Trends

- Enzyme Inhibition : SBI-3204 and related furanylbenzamides are designed as SHP2 phosphatase inhibitors, with activity influenced by substituent electronic properties .

Crystallographic and Stability Data

- Crystal Packing : Benzofuran derivatives (e.g., ) exhibit intermolecular C–H⋯O hydrogen bonds and aromatic stacking (centroid distances 3.50–3.61 Å), which stabilize the solid state but may reduce solubility .

- Thermal Stability : The 2-chloro derivative’s high melting point (474°C) suggests strong intermolecular forces, consistent with its low solubility .

Biological Activity

2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid, a heterocyclic compound, has garnered attention due to its potential biological activities. This compound features both a furan ring and a benzoic acid moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-[5-[(E)-(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoic acid |

| Molecular Formula | C13H11N3O4 |

| Molecular Weight | 273.24 g/mol |

| CAS Number | 88460-77-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can engage in π-π interactions with aromatic residues in proteins, modulating their function and contributing to its biological effects.

Antimicrobial Properties

Research indicates that 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for antibiotic development. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic pathways associated with cell death. This effect is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases .

Comparative Studies

To better understand the biological activity of 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-Furoic Acid | Antimicrobial | |

| Benzoic Acid | Preservative | |

| Furan-2,5-dione | Polymer chemistry |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In another study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF7). The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.